molecular formula C4H3IN2O2 B140508 5-Iodouracil CAS No. 696-07-1

5-Iodouracil

Cat. No. B140508
CAS RN: 696-07-1
M. Wt: 237.98 g/mol
InChI Key: KSNXJLQDQOIRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05643913

Procedure details

A dry 1 L round-bottomed flask was charged with 5-iodouracil (50 g, 0.21 mol), phosphorus oxychloride (300 ml), and N,N-diethylaniline (6 drops). The heterogenous mixture was heated in a 120° C. oil bath under a nitrogen atmosphere for 24 hours. The phosphorus oxychloride was distilled off (some product co-distills off). The reaction solution was next slowly and cautiously poured over ice (1 L) and solid sodium bicarbonate keeping the internal temperature at or below -20° C. (This was accomplished by cooling in a dry-ice acetone bath). Once the addition was complete, the reaction mixture was adjusted to pH 7 by addition of solid sodium bicarbonate. The mixture was extracted with methylene chloride and the organic fractions dried by passage through phase separator paper. The crude solution of 2,4-dichloro-5-iodopyrimidine was immediately added dropwise to a solution containing MeOH (400 ml) and sodium methoxide (28.8 g, 0.533 mol). This addition took 1 hour. The reaction was then stirred at room temperature overnight. The solution was neutralized with CO2 (gas), extracted with methylene chloride, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was adsorbed onto silica gel (100 g) and loaded onto a 400 g silica gel flash chromatography column. The column was eluted with 90:10 hexanes:ethyl acetate (v:v). The appropriate fractions were combined and concentrated to a white solid as the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
28.8 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.P(Cl)(Cl)(Cl)=O.[CH3:15][O-].[Na+].[C:18](=[O:20])=O>C(N(CC)C1C=CC=CC=1)C.CO>[CH3:15][O:8][C:5]1[N:4]=[C:3]([O:20][CH3:18])[C:2]([I:1])=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
IC=1C(NC(NC1)=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
sodium methoxide
Quantity
28.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The phosphorus oxychloride was distilled off (some product co-distills off)
ADDITION
Type
ADDITION
Details
cautiously poured over ice (1 L) and solid sodium bicarbonate keeping the internal temperature at or below -20° C. (
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in a dry-ice acetone bath)
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
the reaction mixture was adjusted to pH 7 by addition of solid sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic fractions dried by passage through phase
ADDITION
Type
ADDITION
Details
The crude solution of 2,4-dichloro-5-iodopyrimidine was immediately added dropwise to a solution
ADDITION
Type
ADDITION
Details
This addition
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The column was eluted with 90:10 hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid as the title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NC=C(C(=N1)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.